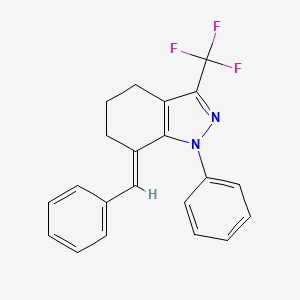
7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-trifluoromethyl-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-trifluoromethyl-1H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This specific compound is characterized by the presence of a benzylidene group at the 7th position, a phenyl group at the 1st position, and a trifluoromethyl group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-trifluoromethyl-1H-indazole typically involves multi-step organic reactions. One common method includes the condensation of 4,5,6,7-tetrahydro-1-phenyl-3-trifluoromethyl-1H-indazole with benzaldehyde under basic conditions to form the benzylidene derivative. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-trifluoromethyl-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-trifluoromethyl-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-trifluoromethyl-1H-indazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. Pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-1H-indazole
- 4,5,6,7-Tetrahydro-1-phenyl-3-trifluoromethyl-1H-indazole
- 7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-methyl-1H-indazole
Uniqueness
The presence of the trifluoromethyl group at the 3rd position distinguishes 7-(E)-Benzylidene-4,5,6,7-tetrahydro-1-phenyl-3-trifluoromethyl-1H-indazole from other similar compounds. This group significantly influences its chemical reactivity, biological activity, and physicochemical properties, making it a unique and valuable compound for various applications.
Propriétés
Formule moléculaire |
C21H17F3N2 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
(7E)-7-benzylidene-1-phenyl-3-(trifluoromethyl)-5,6-dihydro-4H-indazole |
InChI |
InChI=1S/C21H17F3N2/c22-21(23,24)20-18-13-7-10-16(14-15-8-3-1-4-9-15)19(18)26(25-20)17-11-5-2-6-12-17/h1-6,8-9,11-12,14H,7,10,13H2/b16-14+ |
Clé InChI |
JNTZWVPFZOCPFF-JQIJEIRASA-N |
SMILES isomérique |
C1C/C(=C\C2=CC=CC=C2)/C3=C(C1)C(=NN3C4=CC=CC=C4)C(F)(F)F |
SMILES canonique |
C1CC(=CC2=CC=CC=C2)C3=C(C1)C(=NN3C4=CC=CC=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-Dimethylbicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B13716527.png)
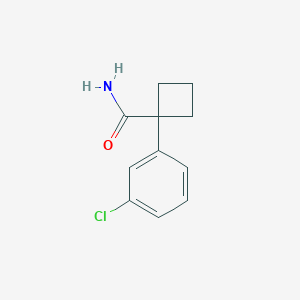
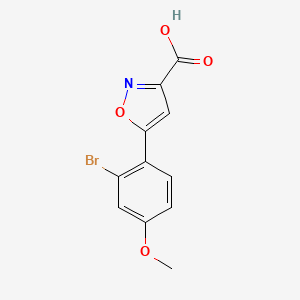
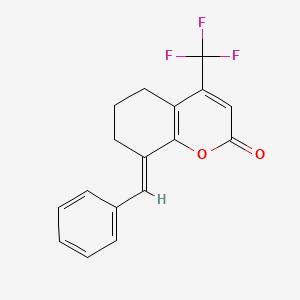
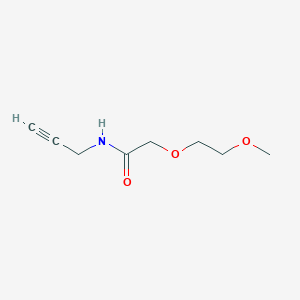

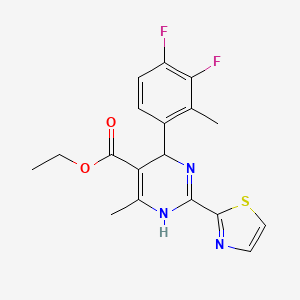

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridyl]cyclopropanamine](/img/structure/B13716564.png)
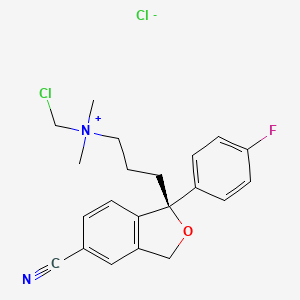
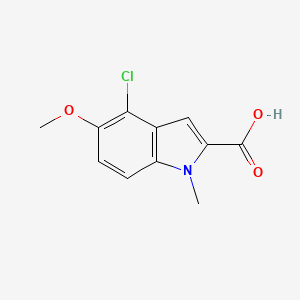

![9-[2-(Hydroxypropyl-d6] Adenine](/img/structure/B13716589.png)
